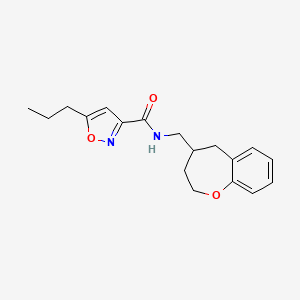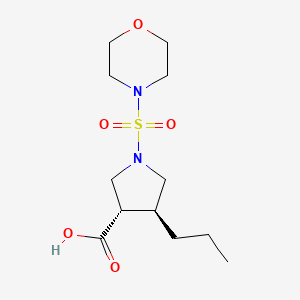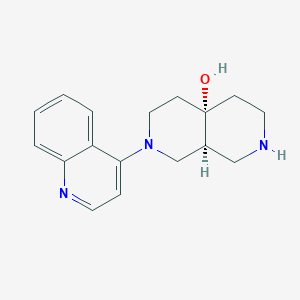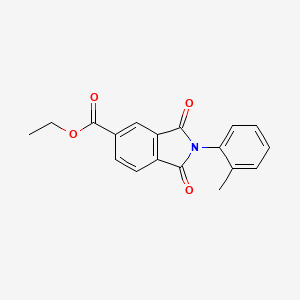![molecular formula C19H18N2O2 B5632720 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-step processes starting from substituted phenyl analogues, leading to various acetamides and quinolines through condensation, acetylation, and esterification reactions. For instance, a series of compounds, including quinoline derivatives, were synthesized starting from substituted 1-phenyl-2-propanones, leading to N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides (Werbel et al., 1986). Another approach involved the Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, yielding novel α-(acyloxy)-α-(quinolin-4-yl)acetamides in quantitative yields (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of related quinoline and acetamide derivatives has been extensively studied, revealing insights into bond lengths, angles, and overall conformation. For example, "N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate" demonstrates a nearly planar conformation, with intramolecular hydrogen bonding contributing to the molecule's stability (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including interactions with acids and other substrates, leading to changes in fluorescence, binding behaviors, and reactivity. For instance, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide reacts with acids like perchloric acid, showing fluorescence quenching and new emission behaviors, indicative of complex formation and protonation effects (Karmakar & Baruah, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and melting points, are influenced by their molecular structure and substituent effects. Detailed structural analysis, as seen in "N-(2-Methylphenyl)acetamide," helps understand the compound's conformation and physical characteristics, including hydrogen bonding patterns and molecular orientation (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical groups, stability under various conditions, and potential for undergoing specific reactions, are crucial for understanding the utility and application of these compounds. Studies on compounds like 2-(Quinolin-4-yloxy)acetamides show significant antitubercular activity, indicating their chemical reactivity and potential medicinal applications (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-3-6-10-18(13)21(14(2)22)12-16-11-15-8-4-5-9-17(15)20-19(16)23/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUSVDWJNNCVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)

![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)

![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)

![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)

![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![methyl 5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5632708.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)

![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)